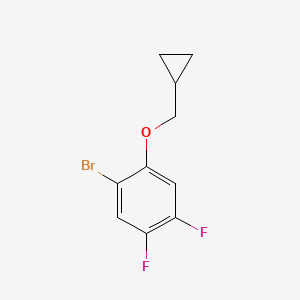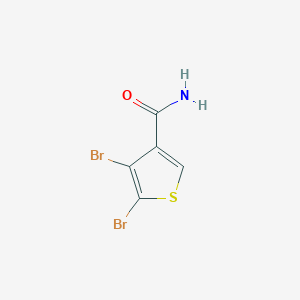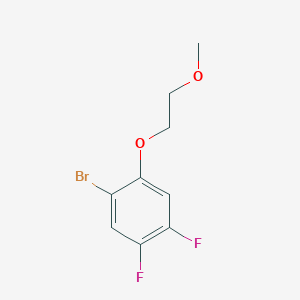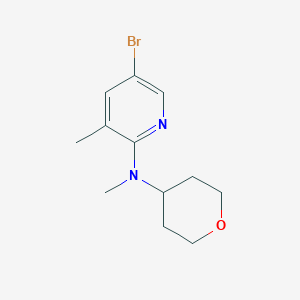![molecular formula C14H17BrFNO4 B12074958 3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic organic compound that belongs to the class of substituted propanoic acids. This compound is characterized by the presence of bromine, fluorine, and a tert-butoxycarbonyl (Boc) protected amino group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von 3-(3-Brom-4-fluorphenyl)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]propansäure umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes beinhalten:
Halogenierung: Einführung von Brom- und Fluoratomen in den Phenylring.
Schutz: Schutz der Aminogruppe mit tert-Butoxycarbonyl (Boc), um unerwünschte Nebenreaktionen zu verhindern.
Kupplung: Kupplung der geschützten Aminosäure mit dem halogenierten Phenylring.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung des oben genannten Synthesewegs für die großtechnische Produktion beinhalten. Dazu gehören die Verwendung effizienter Katalysatoren, Reaktionsbedingungen mit hoher Ausbeute und Reinigungsverfahren wie Kristallisation oder Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins von Halogenen nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Entschützung: Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, um das freie Amin zu ergeben.
Oxidation/Reduktion: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen an Oxidations- oder Reduktionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumiodid (NaI) oder Kaliumcarbonat (K2CO3) in polaren aprotischen Lösungsmitteln.
Entschützung: Trifluoressigsäure (TFA) oder Salzsäure (HCl) in einem organischen Lösungsmittel.
Oxidation/Reduktion: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4).
Hauptprodukte
Substitution: Bildung verschiedener substituierter Derivate.
Entschützung: Freies Amin-Derivat.
Oxidation/Reduktion: Entsprechende oxidierte oder reduzierte Produkte.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Kann als Baustein für bioaktive Verbindungen dienen.
Medizin: Potenzieller Einsatz in der Arzneimittelentwicklung zur gezielten Ansteuerung spezifischer biologischer Pfade.
Industrie: Einsatz bei der Produktion von Spezialchemikalien und -materialien.
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. In der pharmazeutischen Chemie kann sie mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Vorhandensein von Halogenen und der Boc-geschützten Aminogruppe kann ihre Bindungsaffinität und Spezifität beeinflussen.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogens and the Boc-protected amino group can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(3-Brom-4-chlorphenyl)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]propansäure
- 3-(3-Brom-4-methylphenyl)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]propansäure
Vergleich
Im Vergleich zu ähnlichen Verbindungen kann 3-(3-Brom-4-fluorphenyl)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]propansäure aufgrund des Vorhandenseins von Fluor einzigartige Eigenschaften aufweisen, die seine Reaktivität, Stabilität und biologische Aktivität beeinflussen können. Fluoratome können die Lipophilie und metabolische Stabilität der Verbindung verbessern, was sie zu einem wertvollen Kandidaten in der Arzneimittelentwicklung macht.
Eigenschaften
Molekularformel |
C14H17BrFNO4 |
|---|---|
Molekulargewicht |
362.19 g/mol |
IUPAC-Name |
3-(3-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
BUIFPTNFGDSVNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)

![tert-butyl N-[1-[[1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12074911.png)
![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate](/img/structure/B12074930.png)


![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)



